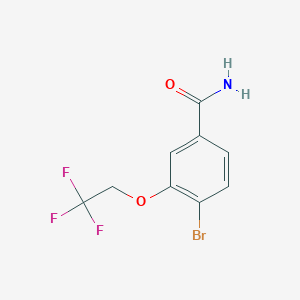

4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide

Descripción general

Descripción

“4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

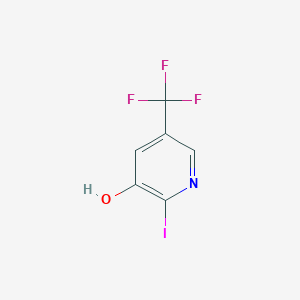

Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C9H7BrF3NO2/c10-6-2-1-5 (8 (14)15)3-7 (6)16-4-9 (11,12)13/h1-3H,4H2, (H2,14,15) . The Canonical SMILES string is C1=CC (=C (C=C1C (=O)N)OCC (F) (F)F)Br .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.06 g/mol , an XLogP3-AA value of 2.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 3 , an exact mass of 296.96123 g/mol , a monoisotopic mass of 296.96123 g/mol , a topological polar surface area of 52.3 Ų , a heavy atom count of 16 , and a complexity of 260 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes

Research on the derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide, such as 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands, has led to the synthesis and characterization of Ni(II) and Cu(II) complexes. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy, and their crystal and molecular structures were determined via single-crystal X-ray diffraction data. These studies confirm the formation of neutral cis-[ML2] metal complexes and highlight the shift in ν C=O and ν C=S stretching vibrations, indicating the successful synthesis of these complexes (Binzet et al., 2009).

Molecular Structure and Theoretical Studies

Another aspect of research involving related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, focuses on their molecular structure and theoretical studies. This compound was synthesized with high yield and characterized by various spectroscopic methods. Its crystal structure was established by single-crystal X-ray diffraction analysis, which provided insights into its supramolecular packing, involving N-H⋅⋅⋅O hydrogen-bonds and C-Br⋅⋅⋅π intermolecular interactions. Theoretical calculations were carried out to further understand the compound's structure and reactivity (Polo et al., 2019).

Synthesis of CCR5 Antagonists

Research on N-allyl-4-piperidyl Benzamide Derivatives, including the synthesis of novel non-peptide CCR5 antagonists, involves using derivatives of this compound. These compounds, characterized by 1H NMR, 13C NMR, and MS, highlight the potential bioactivity of these derivatives, demonstrating their significance in developing therapeutic agents (Cheng De-ju, 2014).

Aryne Route to Naphthalenes

In a study on the synthesis of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene, the aryne route was explored for generating 1- and 2-(trifluoromethoxy)naphthalenes. This research, involving derivatives of this compound, showcases a method for preparing naphthalene derivatives, underscoring the versatility of these compounds in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Safety and Hazards

When handling “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust. Do not ingest . In case of ingestion, seek immediate medical assistance .

Propiedades

IUPAC Name |

4-bromo-3-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRDJNOBCVXNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

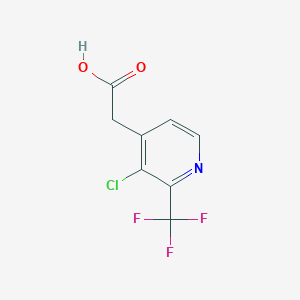

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

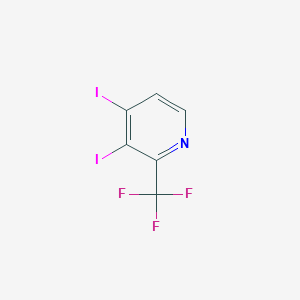

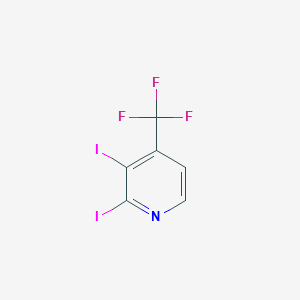

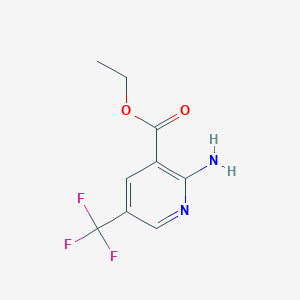

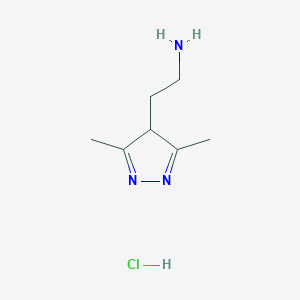

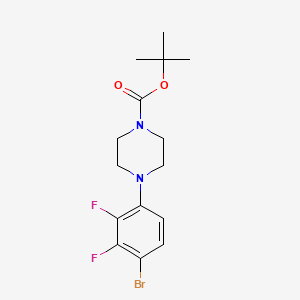

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.